Sclerominol

Description

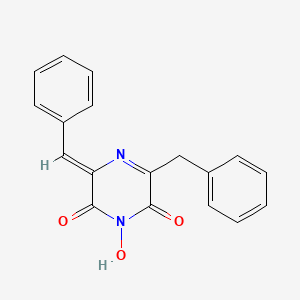

Structure

2D Structure

Properties

CAS No. |

500876-24-4 |

|---|---|

Molecular Formula |

C18H14N2O3 |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

(5Z)-3-benzyl-5-benzylidene-1-hydroxypyrazine-2,6-dione |

InChI |

InChI=1S/C18H14N2O3/c21-17-15(11-13-7-3-1-4-8-13)19-16(18(22)20(17)23)12-14-9-5-2-6-10-14/h1-11,23H,12H2/b15-11- |

InChI Key |

IXZDGSWOKFRNJQ-PTNGSMBKSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC(=CC3=CC=CC=C3)C(=O)N(C2=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=N/C(=C\C3=CC=CC=C3)/C(=O)N(C2=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC3=CC=CC=C3)C(=O)N(C2=O)O |

Synonyms |

sclerominol |

Origin of Product |

United States |

Isolation and Comprehensive Characterization of Sclerominol

Fungal Source Organisms and Associated Phenotypes

Isolation from Hypovirulent Isolates of Sclerotinia minor

Sclerominol, a compound identified as a 1-hydroxy-2,6-pyrazinedione, was initially isolated from cultures derived from hypovirulent isolates of Sclerotinia minor . nih.govacs.orgacs.orguq.edu.aunih.govnih.gov This fungal species is recognized as a significant plant pathogen, notably causing lettuce drop and other related diseases. nih.gov The isolation of this compound from these specific fungal strains was reported in 2003. uq.edu.aunih.govmdpi.com Hypovirulence in fungal pathogens refers to a state of reduced pathogenicity, which is frequently associated with the presence of mycoviruses or double-stranded RNA (dsRNA) elements within the fungal cells. acs.orgresearchgate.netnih.gov Despite its isolation from these hypovirulent strains, the precise physiological role or function of this compound within Sclerotinia minor has not yet been definitively determined. nih.govacs.orgnih.gov

Methodologies for Fungal Cultivation and Metabolite Production

Optimized Fermentation Strategies for this compound Biosynthesis

The scientific literature reviewed does not detail specific optimized fermentation strategies or precise culture conditions that have been developed for the enhanced biosynthesis of this compound. nih.govacs.orgacs.orguq.edu.aunih.govmdpi.com The isolation of this compound has primarily been achieved through cultivation of the source fungi, followed by extraction and purification of metabolites.

Culture Conditions Influencing Secondary Metabolite Expression

Specific culture conditions that directly influence the expression or production of this compound have not been extensively documented in the available research. nih.govacs.orgacs.orguq.edu.aunih.govmdpi.com Generally, the biosynthesis of secondary metabolites in fungi is a complex process influenced by a multitude of factors, including nutrient availability, environmental parameters such as temperature and pH, and the specific genetic makeup of the fungal strain. nih.govmdpi.com For Sclerotinia species, nutrients such as glucose, yeast extract, peptone, ascorbic acid, and casein, along with mineral ions like calcium, magnesium, potassium, and sodium, have been identified as important for sclerotial formation, a critical survival structure for these fungi. nih.gov However, direct correlations between these general cultivation factors and the specific production levels of this compound have not been detailed.

Advanced Extraction and Purification Techniques for this compound

Following the isolation of this compound from fungal cultures, advanced analytical techniques are employed for its comprehensive characterization and purification. nih.govacs.orguq.edu.au The structural elucidation of this compound relies on sophisticated methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and, in some instances, X-ray crystallography. nih.govacs.org Purification processes typically involve chromatographic techniques, with this compound having been purified using silica (B1680970) gel chromatography. thieme-connect.de Identification has also been achieved through ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS). researchgate.net Standard natural product isolation protocols often incorporate techniques like solid-phase extraction (SPE) for the selective isolation, pre-concentration, and simplification of complex biological matrices. rroij.commdpi.com

Chemical Structure and Properties

Sclerominol is chemically classified as a 1-hydroxy-2,6-pyrazinedione . nih.govacs.orgnih.govnih.gov This compound shares structural similarities with another naturally occurring substance, flutimide, which also belongs to the 1-hydroxy-2,6-pyrazinedione chemical class. nih.govacs.orgnih.govmdpi.com

Biological Activity Evaluated

The 1-Hydroxy-2,6-pyrazinedione Core Structure

The pyrazine (B50134) ring itself is a significant scaffold in many biologically active compounds found in nature. mdpi.commdpi.com Pyrazine derivatives are known for a wide array of applications and are present in numerous natural products. mdpi.com The core structure of this compound, with its specific substitution pattern, contributes to its unique chemical properties.

Comparative Structural Analysis with Related Natural Products

The chemical structure of this compound invites comparison with other known natural and synthetic compounds, shedding light on its potential properties and biological significance.

Structural Similarity to Flutamide and its Implications

A notable structural analog of this compound is Flutamide. nih.govresearchgate.net While Flutamide is a synthetic compound known for its use as an antiandrogen, it shares a similar structural motif with this compound. researchgate.netnih.govwikipedia.org Flutamide acts as a competitive antagonist of the androgen receptor. wikipedia.org The structural relationship between this compound and Flutamide is of interest to researchers, as similarities in chemical architecture can sometimes imply comparable biological activities. nih.gov However, it is important to note that while Flutamide is a well-characterized pharmaceutical agent, the biological role of this compound is not as extensively studied.

Relationship to Other N-Oxy-2,6-diketopiperazines

This compound belongs to the rare class of N-oxy-2,6-diketopiperazines. nih.govresearchgate.net This classification highlights the presence of an N-oxide functional group within the diketopiperazine ring system. Diketopiperazines are cyclic dipeptides that are widespread in nature and exhibit a broad range of biological activities. edu.krd The N-oxy-2,6-diketopiperazine moiety is a particularly uncommon feature. nih.govresearchgate.net Other examples of natural products containing this structural element include coelomycin. nih.govresearchgate.net The synthesis of N-oxy-2,5-diketopiperazines can be challenging due to the lability of the N-O bond. nsf.govnih.gov

Discussion of Related Pyrazine Derivatives in Natural Product Chemistry

Proposed Enzymatic Mechanisms for 2,6-Diketopiperazine Formation

The formation of the 2,6-diketopiperazine core structure is a pivotal step in this compound biosynthesis. While specific enzymes directly responsible for this compound's cyclization have not been definitively identified, general mechanisms for DKP formation in fungi often involve nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs) nih.gov. These enzymes are capable of catalyzing the condensation of two amino acids followed by cyclization. In the context of this compound, the pathway is hypothesized to involve the formation of a Schiff base intermediate, which then undergoes further modifications and cyclization to yield the characteristic diketopiperazine ring researchgate.netmdpi.com.

Precursor Incorporation Studies (e.g., Phenylalanine)

Studies investigating the origins of fungal diketopiperazines, including this compound, strongly indicate phenylalanine (Phe) as a primary precursor researchgate.netmdpi.comresearchgate.net. The proposed biosynthetic route suggests that phenylalanine is first converted to phenylpyruvate. This conversion likely involves an oxidative deamination or a related enzymatic process. Following this, phenylpyruvate is proposed to form a Schiff base intermediate. This intermediate then undergoes further enzymatic transformations, potentially including hydroxylation or O-methylation, leading to either a hydroxamic acid or an O-methyl-hydroxamate derivative mdpi.com. These derivatives are then poised for cyclization to form the diketopiperazine ring.

Oxidative Coupling and Cyclization Events in this compound Assembly

A key feature in the proposed biosynthesis of this compound is the involvement of oxidative coupling and cyclization events researchgate.netmdpi.com. The pathway suggests an "oxidative Schiff base coupling/dimerization of a putative Phe precursor" researchgate.net. This implies that after the initial conversion of phenylalanine to phenylpyruvate and Schiff base formation, oxidative steps are crucial for creating the necessary reactive intermediates. These intermediates then undergo cyclization, likely facilitated by specific enzymes, to assemble the final 2,6-diketopiperazine structure of this compound. The precise nature of the oxidative processes and the cyclization machinery remains an active area of research, but these steps are critical for building the molecular complexity nih.govnih.govrsc.orgresearchgate.net.

Genetic Basis and Enzymatic Machinery Involved in this compound Biosynthesis

The specific genes and enzymatic machinery responsible for this compound biosynthesis have not been fully elucidated. However, based on the proposed chemical steps, it is inferred that enzymes involved in amino acid metabolism (e.g., phenylalanine conversion), oxidation (e.g., oxidoreductases, potentially cytochrome P450 enzymes), and peptide bond formation/cyclization (e.g., CDPSs or NRPSs) are likely encoded in the fungal genome nih.gov. Genome mining and the identification of relevant biosynthetic gene clusters (BGCs) are essential for a comprehensive understanding of the genetic basis of this compound production uq.edu.au.

Comparative Biosynthesis with Other Fungal Pyrazinediones

This compound shares structural similarities with other fungal secondary metabolites, particularly other diketopiperazines produced by fungi such as Aspergillus noonimiae researchgate.netmdpi.comresearchgate.net. For instance, the biosynthesis of noonazines A–C, also found in A. noonimiae, is proposed to involve similar oxidative Schiff base coupling and dimerization of phenylalanine precursors researchgate.netmdpi.com. This suggests a conserved biosynthetic strategy for generating diverse diketopiperazine scaffolds from common amino acid building blocks within certain fungal genera. Comparing these pathways can reveal conserved enzymatic functions and evolutionary relationships in fungal secondary metabolism.

Data Tables

Table 1: Proposed Biosynthetic Pathway Steps for this compound

| Step | Starting Material/Intermediate | Transformation | Key Chemical Event | Potential Enzyme Class/Mechanism | Resulting Intermediate/Product |

| 1 | Phenylalanine (Phe) | Conversion | Oxidation/Deamination | Oxidases, Aminotransferases | Phenylpyruvate |

| 2 | Phenylpyruvate | Schiff Base Formation | Condensation with amine | Aminating enzymes | Schiff Base Intermediate |

| 3 | Schiff Base Intermediate | Modification | Oxidation, Hydroxylation/O-methylation | Oxidoreductases, Monooxygenases | Hydroxamic Acid / O-Me-Hydroxamate |

| 4 | Hydroxamic Acid / O-Me-Hydroxamate | Cyclization | Intramolecular condensation | Cyclodipeptide Synthases (CDPSs) / Nonribosomal Peptide Synthetases (NRPSs) | 2,6-Diketopiperazine Ring (this compound) |

Note: Specific enzymes and detailed mechanisms for each step in this compound biosynthesis are based on proposed pathways and general knowledge of diketopiperazine formation.

Compound List

this compound

Phenylalanine (Phe)

Phenylpyruvate

Noonazines A–C

Coelomycin

Flutamide

Absence of Scientific Data for the Chemical Compound "this compound"

Following a comprehensive and systematic search of available scientific literature and databases, no information has been found for a chemical compound named "this compound." The searches were conducted to gather data for a detailed article on its biological activities, specifically focusing on its antineoplastic and antiviral properties as per the requested outline.

The search results did yield information on other compounds with phonetically similar names, such as "Elesclomol" and "Sclareol," as well as general information on the secondary metabolites of the fungus Sclerotinia sclerotiorum. However, none of these sources mention or allude to a compound named "this compound."

Given the strict adherence to the subject "this compound" as per the instructions, and the complete lack of any scientific data for this compound, it is not possible to generate the requested article. The creation of scientifically accurate and informative content for each specified section and subsection is contingent on the existence of foundational research, which, in this case, appears to be non-existent.

Therefore, the article focusing solely on the chemical compound "this compound" with the provided outline cannot be produced. It is highly probable that "this compound" is a non-existent compound, a proprietary name not disclosed in public scientific literature, or a significant misspelling of another chemical entity. Without any verifiable data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo Models

Broader Biological Characterization within Sclerotinia Metabolite Extracts

Cytotoxic Responses in Non-Cancer Cell Lines (In Vitro)

Currently, there is no publicly available scientific literature detailing the cytotoxic effects of Sclerotinin A on non-cancerous cell lines. In vitro studies to determine its potential for causing cell damage or death in healthy, non-malignant cells have not been reported.

Genotoxic and Mutagenic Effects in Model Systems (In Vitro and In Vivo)

There is no available data from in vitro or in vivo studies to suggest that Sclerotinin A possesses genotoxic or mutagenic properties. Standard assays to assess the potential of a substance to damage genetic material, such as the Ames test or chromosomal aberration tests, have not been published for this compound.

Antimalarial Activity in Parasite Models (In Vitro)

Sclerotinin A has been identified as a compound with notable antimalarial properties. A study highlighted its activity against the parasite Plasmodium falciparum, the deadliest species of protozoan that causes malaria in humans nih.gov. The research demonstrated that Sclerotinin A, isolated from the fungus Pochonia sp. KTF-0504, exhibited inhibitory action against P. falciparum strains nih.gov. This finding suggests that Sclerotinin A may hold potential as a candidate for the development of new antimalarial drugs nih.gov.

Elucidation of Molecular Mechanisms and Biological Targets

Enzyme Inhibition Studies

At present, there are no published studies investigating the potential of Sclerotinin A to act as an enzyme inhibitor. Research into its ability to interfere with the catalytic activity of specific enzymes, which could elucidate its mechanism of action, has not been reported.

Modulation of Cellular Processes (e.g., Cell Death Pathways, ROS Production)

The specific molecular mechanisms by which Sclerotinin A exerts its biological effects, including any modulation of cellular processes such as the induction of programmed cell death (apoptosis) or the generation of reactive oxygen species (ROS), remain uninvestigated in the available scientific literature. Consequently, its biological targets at the molecular level are currently unknown.

Structure Activity Relationship Sar Investigations of Sclerominol and Analogs

Rationale for SAR Studies in Natural Product Research

Natural products are a cornerstone of drug discovery, providing structurally diverse and complex chemical scaffolds that have evolved to interact with biological targets. researchgate.net However, a naturally occurring compound is often not ideal for therapeutic use due to suboptimal potency, poor pharmacokinetic properties, or off-target effects. researchgate.net Structure-Activity Relationship (SAR) studies are therefore essential in medicinal chemistry to systematically investigate how the chemical structure of a molecule relates to its biological activity. rsc.orgsecuritiesanalytics.com The primary goal is to identify which parts of the molecule, known as pharmacophores, are responsible for its desired effects and which parts may contribute to undesirable properties. securitiesanalytics.com

By creating and testing a series of structurally related analogs, researchers can deduce these relationships. rsc.org This knowledge guides the rational design of new molecules with improved characteristics, such as enhanced efficacy, greater selectivity, and better "drug-like" properties (e.g., solubility, metabolic stability). ausveg.com.au For natural products like Sclerominol, SAR studies provide a crucial pathway to optimize the inherent biological activity of the core scaffold, potentially transforming a promising "hit" compound into a viable "lead" for drug development. researchgate.net This process of targeted modification is a fundamental strategy to fully exploit the therapeutic potential of complex natural molecules. researchgate.net

Design and Synthesis of this compound Derivatives for SAR Profiling

The systematic exploration of this compound's SAR requires the design and synthesis of a library of derivatives. While specific research detailing the synthesis of this compound analogs for SAR profiling is not extensively documented in publicly available literature, general principles of medicinal chemistry provide a clear framework for how such a campaign would be approached. The core strategy involves making targeted modifications to the this compound scaffold to probe the importance of its various functional groups and structural features.

Key synthetic strategies would likely include:

Modification of the Hydroxyl Group: The secondary alcohol could be a key interaction point. Derivatives could be synthesized by esterification or etherification to explore the impact of steric bulk and electronic properties at this position.

Alteration of the Lactam Ring: The N-hydroxy-diketopiperazine core is a distinctive feature. researchgate.net Synthetic approaches could involve N-alkylation or N-acylation of the amide nitrogen (if chemically feasible without disrupting the core structure) to assess the role of the N-hydroxy group in binding. The stability and reactivity of this moiety would be a primary consideration.

Substitution on the Aromatic Ring: The phenyl group offers a site for classic analog synthesis. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, and para positions would systematically probe the electronic and steric requirements for activity.

Stereochemical Modifications: As with many natural products, the stereochemistry of this compound is likely crucial for its activity. Synthesis of diastereomers or enantiomers, if not the naturally occurring form, would be invaluable for understanding the three-dimensional requirements of its biological target.

The synthesis of these derivatives would employ modern organic chemistry techniques to achieve the desired modifications efficiently, often starting from the natural product itself in a semi-synthetic approach or through a total synthesis route that allows for late-stage diversification. researchgate.netmdpi.com

In Vitro and In Silico Approaches to Correlate Structure with Bioactivity

To establish a clear link between structural changes and biological effects, this compound and its synthesized derivatives would be subjected to a combination of in vitro and in silico evaluations.

In Vitro Evaluation: In vitro assays are critical for obtaining empirical data on the biological activity of each compound. Based on preliminary findings, this compound has demonstrated some activity against cancer cell lines. researchgate.net Therefore, a primary in vitro screen would involve testing the panel of analogs against various cancer cell lines (e.g., NCI-H187, BC-1) to determine their half-maximal inhibitory concentration (IC₅₀) values. researchgate.net This provides a quantitative measure of cytotoxicity. Further mechanistic studies might include enzyme inhibition assays if a specific molecular target is identified. Conversely, this compound was found to be inactive when tested against influenza virus strains, providing important information about its spectrum of activity. nih.gov

Table 1: Hypothetical In Vitro Screening Workflow for this compound Analogs

| Step | Method | Purpose | Data Output |

| 1. Primary Screening | Cell Viability Assay (e.g., MTT, SRB) | To measure the cytotoxic effect of each analog on various cancer cell lines. | IC₅₀ values for each compound against each cell line. |

| 2. Target-Based Assay | Enzyme Inhibition Assay | To determine if the compounds inhibit a specific enzyme target (if known). | Ki or IC₅₀ values. |

| 3. Selectivity Profiling | Counter-screening | To test active compounds against non-cancerous cell lines to assess selectivity and potential toxicity. | CC₅₀ (cytotoxic concentration) values. |

| 4. Mechanism of Action | Apoptosis/Cell Cycle Assays | To understand how the active compounds induce cell death. | Flow cytometry data, biomarker levels. |

In Silico Approaches: Computational, or in silico, methods are used to predict and rationalize the observed in vitro data, saving time and resources. mdpi.com Molecular docking is a primary technique where each this compound analog would be computationally placed into the binding site of a putative protein target. cabidigitallibrary.org The docking software calculates a score based on the predicted binding affinity, which can then be correlated with the experimental IC₅₀ values. jcdr.net These models help visualize the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that are critical for bioactivity. This combined approach, where experimental testing validates computational predictions, is a powerful paradigm for efficiently building a robust SAR model. 3ds.com

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger a response. dergipark.org.tr Identifying the key pharmacophoric elements within the this compound scaffold is essential for understanding its mechanism of action and for designing novel, structurally diverse molecules with similar activity. To date, a specific pharmacophore model for this compound has not been published, as this would require a set of active analogs with known biological data.

However, based on the structure of this compound, a hypothetical pharmacophore model can be proposed. The process would involve:

Feature Identification: Analyzing the structure to identify potential interaction points. For this compound, these would include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygens and the N-hydroxy oxygen.

Hydrogen Bond Donors (HBD): The N-hydroxy and the secondary alcohol hydroxyl group.

Hydrophobic (HYD) / Aromatic (AR) Features: The phenyl ring.

Model Generation: If a set of active this compound analogs were available (ligand-based approach), computational software could be used to align the molecules and find the common 3D arrangement of features shared among the most active compounds. cabidigitallibrary.org Alternatively, if the 3D structure of this compound's biological target were known (structure-based approach), the key interactions observed in the binding pocket could be used to define the pharmacophore. dergipark.org.tr

Validation: The resulting pharmacophore model would be validated by its ability to distinguish known active compounds from inactive ones in a database search. biointerfaceresearch.com

A validated pharmacophore model serves as a 3D query to screen large virtual libraries for new, structurally different compounds that possess the required features, accelerating the discovery of novel leads. nih.gov

Table 2: Potential Pharmacophoric Features of the this compound Scaffold

| Feature Type | Potential Source on this compound Structure | Putative Role in Binding |

| Hydrogen Bond Acceptor | Carbonyl oxygens, N-hydroxy oxygen, alcohol oxygen | Forming directional hydrogen bonds with amino acid residues (e.g., Lys, Arg, Ser, Thr) in a protein target. |

| Hydrogen Bond Donor | N-hydroxy group, secondary alcohol group | Donating hydrogen bonds to appropriate residues (e.g., Asp, Glu, backbone carbonyls). |

| Aromatic Feature | Phenyl ring | Participating in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Feature | Phenyl ring, aliphatic portions of the core | Occupying hydrophobic pockets within the binding site. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical properties of a series of compounds and their biological activity. krishisanskriti.org While SAR provides qualitative insights, QSAR delivers a quantitative, predictive model. Currently, there are no published QSAR models specific to this compound and its derivatives, as this requires a dataset of multiple analogs with measured biological activities.

The development of a QSAR model for this compound would follow a well-established workflow:

Data Set Assembly: A training set of this compound analogs with their corresponding biological activities (e.g., pIC₅₀, which is -log(IC₅₀)) would be compiled. A separate test set of compounds not used in model creation is reserved for external validation.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological: Describing atomic connectivity.

Electronic: Related to charge distribution, dipole moment.

Steric/3D: Describing molecular shape, volume, and surface area.

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that best correlates the descriptors (independent variables) with the biological activity (dependent variable). The statistical quality and predictive power of the model are rigorously validated using metrics such as the correlation coefficient (R²), cross-validation coefficient (q²), and the model's performance on the external test set. krishisanskriti.org

A robust QSAR model, such as the hypothetical equation below, can predict the activity of newly designed, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and testing.

pIC₅₀ = c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + ... + (cₙ * Descriptorₙ)

This equation allows medicinal chemists to understand which properties are most influential for activity; for example, a positive coefficient for a descriptor like logP would suggest that increasing lipophilicity enhances activity, guiding future design efforts.

Ecological and Physiological Roles of Sclerominol in Fungal Systems

Role in Hypovirulence and Pathogenicity of Sclerotinia minor and S. sclerotiorum

Sclerominol, a 1-hydroxy-2,6-pyrazinedione, has been primarily identified in association with weakened or "hypovirulent" strains of the plant pathogenic fungi Sclerotinia minor and Sclerotinia sclerotiorum. acs.orgnih.gov These fungi are notorious plant pathogens responsible for diseases like lettuce drop and white mold in a wide range of crops. mdpi.comwikipedia.org Pathogenicity in S. sclerotiorum is linked to a variety of virulence factors, including the secretion of cell wall-degrading enzymes and oxalic acid. mdpi.comnih.govnih.gov

Research has led to the isolation of this compound from cultures of hypovirulent isolates of Sclerotinia minor. acs.orgnih.gov These hypovirulent strains exhibit reduced pathogenic capability compared to their virulent counterparts. The compound has also been recovered from debilitated isolates of S. sclerotiorum. acs.orgnih.gov The consistent presence of this compound in these less aggressive fungal strains suggests a potential link between the compound and the hypovirulence phenomenon. However, the precise physiological role of this compound in causing or contributing to this reduced pathogenicity has not yet been definitively determined. acs.orgnih.govresearchgate.net It remains an area of active investigation to understand if this compound production is a cause or a consequence of the hypovirulent state.

Table 1: Research Findings on this compound and Fungal Pathogenicity

| Fungus | Isolate Type | Associated Compound | Key Observation | Reference |

|---|---|---|---|---|

| Sclerotinia minor | Hypovirulent | This compound | This compound was isolated from these less pathogenic strains. | acs.orgnih.gov |

Metabolite Production in Fungal Development and Survival

Fungi produce a vast array of chemical compounds categorized as primary and secondary metabolites. Primary metabolites are essential for growth and development, while secondary metabolites are not directly required for growth but often play crucial roles in survival, competition, and defense. uomustansiriyah.edu.iq Many fungi sequester secondary metabolites in their resistant, dormant structures known as sclerotia. nih.govnih.gov These sclerotia are compact masses of hardened mycelium that allow the fungus to survive harsh environmental conditions, such as desiccation or low temperatures. wikipedia.orgresearchgate.net

Sclerotia are critical survival structures for fungi like Sclerotinia sclerotiorum. wikipedia.orgwikipedia.org The production of secondary metabolites is often genetically linked to morphological development, including the formation of sclerotia. nih.govnih.gov These compounds can act as a chemical defense system, protecting the sclerotia from being consumed by insects or other organisms. nih.gov As a secondary metabolite produced by Sclerotinia species, this compound's role may be linked to these survival strategies. While its direct function in sclerotial development or defense is not yet fully understood, its production is part of the complex secondary metabolism that contributes to the fungus's ability to persist in the environment.

Interactions with Fungal Viruses and Double-Stranded RNA Elements

Hypovirulence in many plant pathogenic fungi, including Sclerotinia species, is frequently associated with the presence of mycoviruses, or fungal viruses. researchgate.netresearchgate.net These viruses often have genomes composed of double-stranded RNA (dsRNA). researchgate.netresearchgate.net The presence of these dsRNA elements can lead to a range of debilitating effects in the host fungus, including reduced growth rate and decreased pathogenicity. nih.gov

Studies have shown that hypovirulence can be transmitted between fungal individuals, and even between closely related species like S. sclerotiorum and S. minor, through the transfer of these dsRNA elements. researchgate.net this compound has been isolated from hypovirulent isolates of S. minor and debilitated isolates of S. sclerotiorum that are also known to be associated with dsRNA. acs.orgresearchgate.net While both this compound and mycoviruses are linked to the hypovirulent phenotype, the direct interaction between them has not been established. It is currently unknown if the production of this compound is triggered by the viral infection or if the compound has any effect on the virus itself. The co-occurrence of this compound and dsRNA in these fungi points to a complex interplay of factors that result in the hypovirulent state. researchgate.netresearchgate.net

Contribution to Fungal Biocontrol Mechanisms

The phenomenon of mycovirus-induced hypovirulence is a key area of interest for developing biological control (biocontrol) strategies against plant diseases. researchgate.netnih.gov Using hypovirulent fungal strains to infect and reduce the virulence of pathogenic populations is a promising eco-friendly alternative to chemical fungicides. semanticscholar.orgnih.gov These hypovirulent strains, when applied to diseased plants, can transmit the debilitating mycoviruses to the virulent pathogens, thereby reducing disease severity. researchgate.net

The contribution of this compound to biocontrol is indirect and tied to its association with hypovirulent fungal strains. Strains of Sclerotinia that are hypovirulent and produce this compound are potential candidates for use as biocontrol agents. researchgate.net The efficacy of such agents relies on the stable transmission of the hypovirulence trait, which is often conferred by the associated mycoviruses. frontiersin.org While this compound itself is not the primary biocontrol agent, its presence in these beneficial fungal strains is a notable characteristic. Further research into the full spectrum of metabolites produced by hypovirulent fungi could enhance the development of more effective biocontrol strategies against destructive pathogens like Sclerotinia sclerotiorum. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Oxalic acid |

Future Research Directions and Advanced Methodologies in Sclerominol Research

Targeted Discovery of Novel Bioactivities through High-Throughput Screening

The identification of Sclerominol's potential bioactivities is an ongoing process. High-throughput screening (HTS) offers a systematic and efficient approach to discover novel biological effects that may not have been apparent through traditional, targeted assays. This methodology allows for the rapid evaluation of this compound against a vast array of biological targets, encompassing diverse therapeutic areas and biological processes.

Future research can employ HTS to screen this compound against panels of enzymes, receptors, and cellular models relevant to various diseases, including but not limited to oncology, infectious diseases, and neurodegenerative disorders. For instance, screening against kinase panels could reveal kinase inhibitory activity, while testing against microbial pathogens could uncover novel antimicrobial properties. Furthermore, given Sclerotinia species are plant pathogens, this compound could be screened for activities relevant to plant health, such as antifungal, insecticidal, or plant growth-regulating effects. The advancement of miniaturized assay formats and robotic automation in HTS platforms significantly enhances the capacity for broad biological exploration, potentially uncovering unexpected therapeutic leads or agrochemical applications for this compound.

Omics-Based Approaches for Deeper Mechanistic Understanding

To elucidate the precise molecular mechanisms underlying this compound's biological effects, omics-based approaches are indispensable. These technologies provide a systems-level view of cellular responses, offering insights into pathways, interactions, and regulatory networks that are modulated by the compound.

Transcriptomics and Proteomics to Identify Cellular Responses

Transcriptomics, through techniques like RNA sequencing, allows for a comprehensive analysis of gene expression profiles in cells or organisms treated with this compound. By comparing gene expression patterns in treated versus untreated samples, researchers can identify genes that are up- or down-regulated, providing clues about the cellular processes this compound influences. Studies on Sclerotinia sclerotiorum have already utilized transcriptomics to understand host-pathogen interactions, revealing the temporal regulation of genes involved in infection nih.govnih.gov. Applying similar transcriptomic analyses to model systems exposed to this compound can pinpoint its molecular targets and downstream signaling cascades.

Proteomics complements transcriptomics by examining the actual protein content and modifications within a cell. Techniques such as mass spectrometry-based proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions upon this compound treatment. This can reveal how this compound modulates cellular machinery at the protein level, offering a more direct link to biological function than gene expression alone. For example, identifying proteins involved in cell cycle progression or apoptosis that are altered by this compound treatment would provide critical mechanistic insights.

Metabolomics for Comprehensive Metabolite Profiling

Metabolomics provides a snapshot of the small molecules (metabolites) present in a biological system, offering a direct readout of cellular activity and response. Research on Sclerotinia species has employed metabolomics to characterize their secondary metabolite profiles and understand their role in pathogenicity cdnsciencepub.complantsciencejournal.comresearchgate.netresearchgate.net.

Future studies can leverage metabolomics to investigate how this compound treatment perturbs the endogenous metabolic landscape of target cells or organisms. By analyzing changes in metabolite levels, researchers can identify key metabolic pathways affected by this compound, potentially uncovering its mode of action, identifying its molecular targets, or revealing its impact on cellular energy production, signaling, or biosynthesis. This can also aid in identifying metabolic biomarkers associated with this compound's efficacy or toxicity.

Advanced Spectroscopic Techniques for Investigating Molecular Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and elucidating its mechanism of action. Advanced spectroscopic techniques are paramount in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms (e.g., 1D, 2D, saturation transfer difference NMR), can provide detailed information about this compound's structure, conformation, and its binding interactions with biomolecules like proteins or nucleic acids nih.govmdpi.com. Techniques such as Isothermal Titration Calorimetry (ITC) can quantify the thermodynamic parameters of these binding events, while X-ray crystallography can provide atomic-resolution three-dimensional structures of this compound bound to its target, revealing precise binding modes and key interaction residues researchgate.netnih.govmdpi.comuib.no. These structural insights are invaluable for understanding molecular recognition and guiding the design of optimized analogs.

Synthetic Biology and Metabolic Engineering for Sustainable this compound Production

As the potential applications of this compound are explored, developing efficient and sustainable production methods will become increasingly important. Metabolic engineering and synthetic biology offer powerful tools to achieve this goal by leveraging microbial fermentation or plant-based systems.

Future research can focus on elucidating the complete biosynthetic pathway of this compound within Sclerotinia species. This involves identifying the genes and enzymes responsible for its synthesis through genome mining and genetic analysis. Once characterized, these genes can be heterologously expressed in well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae. Metabolic engineering strategies can then be applied to optimize precursor supply, enhance enzyme activity, and redirect metabolic flux towards this compound production, thereby improving yields and enabling scalable manufacturing mdpi.comresearchgate.netpreprints.org. Synthetic biology approaches can further refine this by designing novel pathways or assembling existing ones in engineered chassis organisms for highly efficient and sustainable production sciepublish.comsagentia.cominteracademies.orgnih.govfrontiersin.org.

Advanced Computational Modeling for Structure-Based Drug Design and Mechanistic Insights

Computational modeling has become an integral part of modern drug discovery, offering predictive capabilities that significantly accelerate the research and development process. These methods can guide experimental efforts by identifying promising this compound analogs and elucidating its molecular interactions.

Structure-Based Drug Design (SBDD) can be employed if the three-dimensional structure of this compound's biological target is known or can be reliably modeled. Techniques such as molecular docking and molecular dynamics simulations can predict how this compound and its derivatives bind to the target, identifying key binding interactions and predicting binding affinities schrodinger.commdpi.comnih.govreddit.com. This information is critical for designing analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

Ligand-Based Drug Design (LBDD) and Quantitative Structure-Activity Relationship (QSAR) modeling are valuable when target structures are unavailable. By analyzing the relationship between the chemical structures of this compound and its analogs and their observed biological activities, QSAR models can predict the activity of novel compounds, guiding the synthesis of optimized molecules mdpi.comuni-bonn.deresearchgate.netnih.govnih.gov. Furthermore, computational approaches can be used to predict this compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, its metabolic fate, and its potential off-target effects, providing a comprehensive understanding of its behavior in biological systems.

Q & A

Q. What are the established synthetic pathways for Sclerominol, and how can researchers optimize reaction conditions for higher yields?

this compound’s synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. To optimize yields, researchers should employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst concentration) and analyze outcomes using HPLC or NMR for purity validation. Reaction kinetics and byproduct analysis should be documented to refine protocols .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) is essential for confirming molecular structure, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detectors ensures purity (>95%). X-ray crystallography can resolve stereochemical ambiguities, and differential scanning calorimetry (DSC) assesses thermal stability .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps in this compound’s pharmacological mechanisms?

Use databases like SciFinder and PubMed with Boolean terms (e.g., “this compound AND pharmacokinetics”) and apply the PRISMA framework to screen studies. Filter results by relevance (e.g., in vitro/in vivo models) and use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to categorize findings. Annotate contradictions in reported bioactivity data .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Standard assays include:

- Cytotoxicity : MTT assay on cancer cell lines (IC50 calculation).

- Enzyme inhibition : Fluorometric or colorimetric kits (e.g., kinase activity).

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Include positive/negative controls and triplicate runs to ensure reproducibility. Report results with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported IC50 values across different studies?

Conduct a meta-analysis stratified by variables such as cell line origin (e.g., HeLa vs. HEK293), assay conditions (pH, serum concentration), and compound solubility. Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., Western blot for target protein expression) .

Q. What strategies are effective for improving this compound’s bioavailability in preclinical models?

Explore formulation modifications:

- Nanocarriers : Liposomal encapsulation or polymeric nanoparticles to enhance solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for controlled release.

- Pharmacokinetic profiling : Measure Cmax, Tmax, and AUC in rodent models using LC-MS/MS. Compare oral vs. intravenous administration .

Q. How should researchers design a robust in vivo study to evaluate this compound’s therapeutic potential?

Follow ARRIVE guidelines:

- Animal model : Select genetically defined strains (e.g., C57BL/6 mice) with disease relevance.

- Dosing regimen : Use pharmacokinetic data to determine optimal frequency.

- Endpoints : Include histopathology, biomarker quantification (ELISA), and behavioral assays.

- Blinding : Randomize treatment groups and employ blinded data analysis to reduce bias .

Q. What computational methods can predict this compound’s off-target interactions?

Perform molecular docking (AutoDock Vina, Schrödinger) against databases like ChEMBL or PubChem. Use machine learning models (e.g., Random Forest, SVM) trained on structural descriptors (LogP, polar surface area) to rank potential off-targets. Validate predictions with SPR or thermal shift assays .

Q. How can researchers address reproducibility challenges in this compound’s synthesis across laboratories?

Publish detailed protocols with step-by-step reaction monitoring (TLC/Rf values, intermediate characterization). Share raw spectral data in open repositories (e.g., Zenodo). Collaborate via inter-laboratory studies to identify critical control points (e.g., inert atmosphere, reagent purity) .

Q. What multi-omics approaches are suitable for elucidating this compound’s mechanism of action?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated vs. control samples. Use pathway analysis tools (IPA, MetaboAnalyst) to identify enriched networks. Validate hypotheses with CRISPR/Cas9 knockouts of candidate genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.